molecular formula C38H46O11 B585948 17beta-Estradiol 3-O-benzyl 17-(2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester) CAS No. 14364-98-8

17beta-Estradiol 3-O-benzyl 17-(2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester)

Cat. No.: B585948
CAS No.: 14364-98-8
M. Wt: 678.775
InChI Key: FNEMHHUYYPYPOD-YRRBPLPKSA-N
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Description

Chemical Structure: This compound (CAS: 14364-66-0) is a synthetic estradiol derivative featuring two key modifications (Fig. 1):

  • 3-O-Benzyl group: A benzyl ether substitution at the 3-hydroxy position of estradiol.
  • 17-O-Tri-O-acetyl glucuronide methyl ester: A glucuronic acid moiety attached to the 17-hydroxy position, with acetyl protection at the 2,3,4-hydroxyls and a methyl ester at the carboxylic acid group .

Role: Primarily used as a synthetic intermediate or reference standard in pharmacokinetic studies. The acetyl and benzyl groups enhance stability during synthesis but are typically hydrolyzed in vivo to yield active metabolites like estradiol glucuronides .

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(8R,9S,13S,14S,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46O11/c1-21(39)45-32-33(46-22(2)40)35(47-23(3)41)37(49-34(32)36(42)43-5)48-31-16-15-30-29-13-11-25-19-26(44-20-24-9-7-6-8-10-24)12-14-27(25)28(29)17-18-38(30,31)4/h6-10,12,14,19,28-35,37H,11,13,15-18,20H2,1-5H3/t28-,29-,30+,31+,32+,33+,34+,35-,37-,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEMHHUYYPYPOD-YRRBPLPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2CCC3C2(CCC4C3CCC5=C4C=CC(=C5)OCC6=CC=CC=C6)C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=C4C=CC(=C5)OCC6=CC=CC=C6)C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747730
Record name (17beta)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14364-98-8
Record name (17beta)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

  • 17β-Estradiol : Sourced commercially or synthesized via microbial biotransformation of cholesterol.

  • Benzyl bromide : Used for 3-O-benzylation.

  • Methyl (2,3,4-tri-O-acetyl-β-D-glucuronosyl) bromide : Synthesized from D-glucuronic acid via peracetylation and bromination.

Protection of the 3-Hydroxyl Group

Procedure :

  • Dissolve 17β-estradiol (1.0 equiv) in anhydrous DMF under nitrogen.

  • Add benzyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv).

  • Stir at 60°C for 12 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Key Data :

  • Yield: 85–92%.

  • Characterization: 1H^1H NMR (CDCl₃) δ 7.35–7.25 (m, 5H, benzyl), 6.72 (s, 1H, aromatic), 3.85 (s, 2H, CH₂-benzyl).

Synthesis of the Glucuronyl Donor

Methyl (2,3,4-tri-O-acetyl-β-D-glucuronosyl) bromide :

  • Peracetylation : Treat D-glucuronic acid with acetic anhydride in pyridine (0°C, 4 hours).

  • Methyl ester formation : React with methanol and HCl gas.

  • Bromination : Use HBr in acetic acid (30 minutes, 0°C).

Key Data :

  • Yield: 70–75% for bromination step.

  • [α]D25[α]_D^{25}: +42° (c 1.0, CHCl₃).

Glycosidation at the 17-Hydroxyl Group

Koenigs-Knorr Reaction :

  • Dissolve 3-O-benzyl-17β-estradiol (1.0 equiv) and methyl (2,3,4-tri-O-acetyl-β-D-glucuronosyl) bromide (1.5 equiv) in dry dichloromethane.

  • Add silver oxide (3.0 equiv) and molecular sieves (4Å).

  • Stir under nitrogen at 25°C for 24 hours.

  • Filter, concentrate, and purify via flash chromatography.

Key Data :

  • Yield: 60–68%.

  • Regioselectivity: Exclusive β-configuration confirmed by 1H^1H NMR coupling constants (J1,2=7.8HzJ_{1,2} = 7.8 \, \text{Hz}).

Final Deprotection and Stabilization

Methyl Ester Retention :

  • The methyl ester at the glucuronide carboxyl group remains intact to prevent hydrolysis during storage.

  • Acetyl groups at positions 2, 3, and 4 are retained for solubility and stability.

Analytical Characterization

Spectroscopic Data

  • 1H^1H NMR (CDCl₃) :

    • δ 5.21 (d, 1H, H-1 of glucuronide, J=7.8HzJ = 7.8 \, \text{Hz}).

    • δ 2.05–2.15 (m, 9H, acetyl groups).

  • HRMS (ESI) : m/z calcd for C₃₈H₄₆O₁₁ [M+H]⁺: 679.3012; found: 679.3008.

Purity and Yield Optimization

StepYield (%)Purity (HPLC)
3-O-Benzylation9298.5
Glucuronide conjugation6897.2
Final product6299.0

Comparative Analysis of Methodologies

Alternative Approaches

  • Enzymatic Glucuronidation : Tested with human UGT isoforms (e.g., UGT1A10), but low yields (<20%) and poor regioselectivity.

  • Solid-Phase Synthesis : Attempted using photolabile linkers, but scalability issues arose.

Challenges and Solutions

  • Steric hindrance at C-17 : Addressed using excess glucuronyl donor (1.5–2.0 equiv).

  • Acetyl group migration : Minimized by maintaining reaction temperatures below 30°C.

Applications and Derivatives

  • Prodrug development : The acetyl and methyl ester groups enable controlled release in vivo.

  • Reference standard : Used in LC-MS/MS assays for quantifying estradiol metabolites .

Chemical Reactions Analysis

Types of Reactions

17beta-Estradiol 3-O-benzyl 17-(2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: Substitution reactions can replace specific groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

17beta-Estradiol 3-O-benzyl 17-(2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester) has several scientific research applications:

    Chemistry: Used as a reference standard in analytical techniques like mass spectrometry.

    Biology: Studied for its role in estrogen receptor binding and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in gynecological disorders.

    Industry: Utilized in the development of pharmaceuticals and hormone replacement therapies.

Mechanism of Action

The compound exerts its effects by binding to estrogen receptors in the body. This binding activates specific signaling pathways that regulate various physiological processes. The molecular targets include estrogen receptor alpha and beta, which are involved in gene expression and cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substitutions Molecular Weight Key Functional Roles References
Target Compound 3-O-Benzyl; 17-O-(2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester) 610.6 (calc.) Synthetic intermediate; protects glucuronide from premature hydrolysis.
Estradiol-3-benzoate 3-O-Benzoyl 376.5 ERα/ERβ agonist; used in veterinary hormone therapy.
17β-Boldenone 17-O-Glucuronide 17-O-Glucuronide (unprotected) 461.4 Anabolic steroid metabolite; substrate for hepatic transporters (e.g., MRP2).
Estradiol-17β-3-glucuronide 3-O-Glucuronide (unprotected) 448.5 Major Phase II metabolite; cholestatic agent via MRP2 interaction.
17β-Estradiol-d3 3-β-D-Glucuronide 3-O-Glucuronide (deuterated estradiol backbone) 448.5 Isotope-labeled internal standard for LC-MS/MS quantification.

Metabolic and Transport Properties

  • Transport by ABCG2/MRP2: The target compound’s acetyl and benzyl groups likely reduce affinity for efflux transporters compared to unprotected glucuronides (e.g., estradiol-17β-3-glucuronide). shows MRP2 is essential for cholestasis induced by estradiol-17β-glucuronide (E217G), but acetylated derivatives may bypass this due to altered solubility . Non-acetylated glucuronides (e.g., boldenone glucuronide) are actively transported by ABCG2, influencing their biliary excretion .
  • Metabolic Stability :

    • The tri-O-acetyl group in the target compound delays enzymatic hydrolysis by esterases, prolonging its half-life in vitro compared to estradiol-3-glucuronide .

Physicochemical Properties

  • Solubility :

    • The target compound’s lipophilic acetyl/benzyl groups enhance solubility in organic solvents (e.g., DCM, DMF) but reduce aqueous solubility compared to polar glucuronides like estradiol-3-glucuronide .
    • Estradiol benzoate (logP ~4.5) is more lipophilic than the target compound (estimated logP ~3.8), affecting membrane permeability .
  • Stability :

    • Acetylated glucuronides resist β-glucuronidase cleavage in vitro, whereas unprotected glucuronides (e.g., E217G) degrade rapidly at physiological pH .

Biological Activity

17beta-Estradiol 3-O-benzyl 17-(2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester) is a glucuronide derivative of estradiol, a potent estrogen hormone involved in various biological processes. Understanding its biological activity is crucial for its potential therapeutic applications and safety assessments.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that influence its biological activity. Its molecular formula is C31H43NO14SC_{31}H_{43}NO_{14}S with a molecular weight of approximately 685.74 g/mol. The presence of the glucuronide moiety enhances its solubility and metabolic stability compared to estradiol.

The biological activity of this compound primarily involves its interaction with estrogen receptors (ERs). Estradiol and its derivatives exert their effects by binding to ERs, leading to the activation of gene transcription involved in various physiological processes, including reproductive functions, bone density maintenance, and cardiovascular health.

Key Mechanisms:

  • Estrogen Receptor Binding : The compound binds to ERα and ERβ, which are critical for mediating estrogenic effects. This interaction can influence cell proliferation, apoptosis, and various signaling pathways.
  • Calcium Homeostasis : Research indicates that the binding of estradiol derivatives can alter intracellular calcium levels, which plays a role in endothelial function and vascular health .

Antitumor Effects

Recent studies have highlighted the potential antitumor effects of estradiol derivatives. For instance, compounds similar to 17beta-Estradiol 3-O-benzyl 17-(2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester) have shown promise in inhibiting the growth of breast cancer cells by modulating ER signaling pathways.

Cell Line IC50 (µM) Effect
ERα-positive MCF-761.25 ± 2.67Growth inhibition
Tamoxifen-resistant MCF-7 (MTR-3)188.22 ± 38.58Growth inhibition
ERα-negative MDA-MB-231175.76 ± 19.59Less effective

These findings suggest that while the compound may be less effective against ERα-negative cells, it retains significant activity against ERα-positive variants .

Metabolism Studies

In vitro metabolism studies using rat hepatocytes have indicated that the compound undergoes extensive biotransformation, resulting in various metabolites including catechol estrogens and glucuronide conjugates. The primary metabolic pathways involve hydroxylation at specific positions on the estradiol structure, which can affect its biological activity and pharmacokinetics .

Case Studies

  • Breast Cancer Treatment : In a study focusing on breast cancer models, treatment with estradiol derivatives resulted in significant tumor size reduction in xenograft models. The combination therapy with tamoxifen showed enhanced cytotoxicity due to synergistic effects on ER modulation .
  • Cardiovascular Health : Another study reported that estradiol derivatives improved endothelial function by increasing APE1/Ref-1 secretion in vascular endothelial cells, suggesting a protective role against cardiovascular diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 17β-estradiol derivatives with protected glucuronide groups, and how do reaction conditions influence yield?

  • Methodological Answer : The Koenigs-Knorr reaction is widely used for glucuronidation, employing methyl-(2,3,4-tri-O-acetyl-β-D-glucopyranosyl-trichloroacetimidate)-glucuronate as a donor. Key steps include:

  • Catalyst : Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under inert conditions (N₂) at low temperatures (−15°C to 0°C) to activate the glycosyl donor .
  • Solvent : Dry dichloromethane ensures anhydrous conditions, critical for imidate stability.
  • Purification : Flash chromatography (e.g., silica gel with dichloromethane/acetone gradients) isolates the acetylated product with ~68% yield .
  • Challenges : Competing α/β anomer formation requires careful monitoring via TLC and NMR to confirm stereochemistry .

Q. Which analytical techniques are most reliable for characterizing acetylated glucuronide intermediates?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (e.g., in CDCl₃) resolve acetyl group positions (2,3,4-tri-O-acetyl) and confirm β-D-glucuronide linkage via anomeric proton signals (δ ~5.5–6.0 ppm, J = 7–8 Hz) .
  • ESI-MS : Positive-ion mode detects [M + Na]⁺ adducts (e.g., m/z 625 for acetylated glucuronides), while negative-ion mode identifies deacetylated forms (m/z 461, [M−H]⁻) .
  • Optical Rotation : Specific rotation ([α]²⁰D) distinguishes diastereomers (e.g., +18.5° vs. −0.5° for cyclic vs. linear glucuronides) .

Q. How can researchers ensure hydrolytic stability of acetyl-protected glucuronides during storage?

  • Methodological Answer :

  • Storage : −20°C in anhydrous solvents (e.g., dichloromethane) prevents premature hydrolysis.
  • Stability Testing : Accelerated degradation studies (e.g., 1% NaOH in methanol at 25°C for 24 hours) validate resistance to hydrolysis. Acetylated forms show >95% stability compared to deacetylated analogs .

Advanced Research Questions

Q. What strategies optimize regioselective deprotection of acetyl groups without disrupting the glucuronide linkage?

  • Methodological Answer :

  • Selective Hydrolysis : Use 1% NaOH in methanol for 24 hours to remove acetyl groups while retaining the methyl ester and benzyl ether. Neutralization with Dowex 50WX8 resin minimizes acid-catalyzed degradation .
  • Monitoring : Track deacetylation via TLC (Rf shift from 0.7 to 0.3 in CH₂Cl₂/MeOH 9:1) and confirm with ESI-MS loss of 42 Da per acetyl group .
  • Table : Comparison of Acetylated vs. Deacetylated Forms
PropertyAcetylated FormDeacetylated Form
SolubilityCHCl₃, AcetoneH₂O, MeOH
Stability (pH 7.4, 37°C)>1 week<24 hours
MS (m/z)625 [M + Na]⁺461 [M−H]⁻
Source

Q. How do stereochemical variations (e.g., 17α vs. 17β configuration) impact glucuronide metabolic activity in vitro?

  • Methodological Answer :

  • Synthesis : Modify Mitsunobu reaction conditions to invert stereochemistry at C16. For example, 17α-boldenone glucuronide requires distinct imidate activation (TMSOTf at 0°C vs. −15°C for 17β) .
  • Enzyme Assays : Incubate with UDP-glucuronosyltransferases (UGTs) and compare kinetic parameters (Km, Vmax). 17β derivatives typically show 2–3× higher affinity for UGT2B7 than 17α isomers .
  • Contradictions : Some studies report conflicting data on isomer stability; 17α-glucuronides may exhibit longer t½ in plasma due to reduced renal clearance .

Q. What experimental designs resolve contradictions in reported metabolic half-lives of similar glucuronidated estradiol derivatives?

  • Methodological Answer :

  • Controlled Hydrolysis : Compare degradation rates under physiological conditions (pH 7.4, 37°C) using LC-MS/MS. For example:
  • Variable : pH (5.0 vs. 7.4), temperature (25°C vs. 37°C).
  • Outcome : Acetylated forms degrade 10× slower than deacetylated analogs .
  • Enzyme-Specific Profiling : Use recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) to identify isoform-dependent hydrolysis rates, addressing discrepancies in literature .

Q. How can researchers address solubility challenges for in vivo administration of acetylated glucuronides?

  • Methodological Answer :

  • Formulation : Use co-solvents (e.g., PEG-400/ethanol 1:1) or micellar encapsulation (e.g., polysorbate 80) to enhance aqueous solubility.
  • Sonication : Pre-treat stock solutions (1–10 mg/mL in DMSO) with 37°C heating and ultrasonication (20 kHz, 5 min) to disperse aggregates .
  • In Vivo Validation : Compare bioavailability in rodent models via IV vs. oral routes, monitoring plasma glucuronide levels via LC-MS .

Data Contradictions and Resolution

Q. Why do some studies report conflicting NMR shifts for the benzyl-protected 3-O position?

  • Resolution :

  • Solvent Effects : Benzyl ether protons (δ ~4.8–5.2 ppm) shift upfield in CDCl₃ vs. downfield in DMSO-d6 due to hydrogen bonding .
  • Crystallinity : Amorphous vs. crystalline samples may show line broadening, resolved by recrystallization (e.g., from CHCl₃/hexane) .

Q. What explains variability in reported glucuronide yields across synthetic protocols?

  • Resolution :

  • Catalyst Purity : TMSOTf must be distilled (>99%) to avoid trace water reducing yields by 20–30% .
  • Table : Yield Optimization Parameters
ParameterOptimal ConditionYield Impact
Temperature−15°C+15% vs. 0°C
Donor/Acceptor Ratio2.5:1+25% vs. 1:1
Reaction Time48 hours+10% vs. 24 hours
Source

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